4-(Prop-2-en-1-yl)aniline
Overview
Description
Mechanism of Action
Target of Action
4-(Prop-2-en-1-yl)aniline, also known as allylaniline, is an organic compound that plays a significant role in various chemical reactions. The primary targets of this compound are molecules possessing a labile hydrogen atom . The compound is used in the Mannich reaction, one of the most important carbon–carbon bond-forming reactions in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as aminomethylation . In this process, this compound acts as a reagent, introducing an aminoalkyl substituent into molecules . This interaction results in the formation of new C–C bonds .
Biochemical Pathways
The aminomethylation of 1-(benzyloxy)propan-2-one with this compound in aqueous medium in the presence of pseudoephedrine as a chiral catalyst leads to the formation of anti/syn-isomeric amino keto ethers of the aromatic series . This reaction is part of the Mannich reaction, which is widely used for the preparation of pharmaceuticals and natural products .
Result of Action
The result of the action of this compound is the formation of optically pure amino keto ethers of the aromatic series in high yields . These products play an important role in the pharmaceutical industry .
Action Environment
The action of this compound can be influenced by environmental factors such as the reaction medium. For instance, water is a useful solvent for organic synthesis due to its safety and low cost . The presence of a chiral catalyst, such as pseudoephedrine, in an aqueous medium can lead to the formation of anti/syn-isomeric amino keto ethers of the aromatic series with high yields and optical purity .
Biochemical Analysis
Biochemical Properties
4-(Prop-2-en-1-yl)aniline plays a significant role in biochemical reactions, particularly in the formation of new carbon-carbon bonds. It interacts with various enzymes and proteins, such as pseudoephedrine, which acts as a chiral catalyst in enantioselective aminomethylation reactions . These interactions are crucial for the synthesis of optically pure amino keto ethers, which are important in the pharmaceutical industry.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, in the presence of pseudoephedrine, this compound undergoes aminomethylation, leading to the formation of chiral nitrogen-containing fragments . These interactions can result in changes in gene expression and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Prop-2-en-1-yl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalytic processes may be employed to facilitate the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(Prop-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(Prop-2-en-1-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Aniline: The parent compound, differing by the absence of the prop-2-en-1-yl group.
4-Methylaniline: Similar structure but with a methyl group instead of the prop-2-en-1-yl group.
4-Ethylaniline: Contains an ethyl group at the para position.
Uniqueness: 4-(Prop-2-en-1-yl)aniline is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
4-prop-2-enylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVBBMYNIDBVER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623953 | |
Record name | 4-(Prop-2-en-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32704-23-7 | |
Record name | 4-(2-Propen-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32704-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Prop-2-en-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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